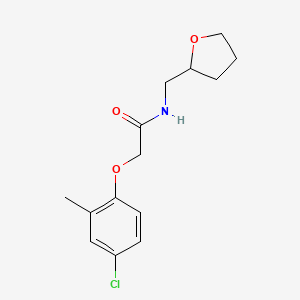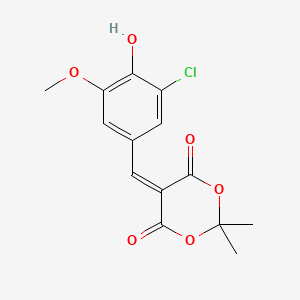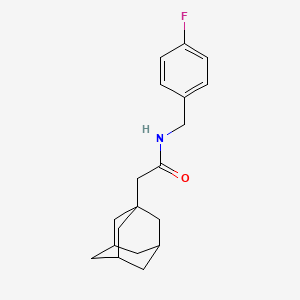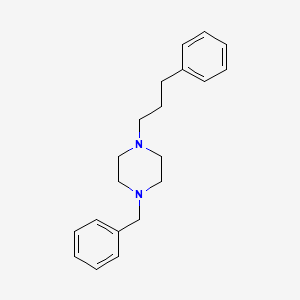
2-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "Compound A" and has been studied extensively due to its potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Compound A has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common feature of many diseases, and Compound A has been shown to have anti-inflammatory properties. In neurological disorders, Compound A has been shown to have neuroprotective effects and improve cognitive function.
Wirkmechanismus
The mechanism of action of Compound A is not fully understood, but it is believed to act on multiple cellular pathways. Compound A has been shown to inhibit the activity of various enzymes and transcription factors involved in cancer cell growth. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, Compound A has been shown to modulate the activity of neurotransmitters and improve neuronal signaling.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer research, Compound A has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, Compound A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, Compound A has been shown to improve cognitive function and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
Compound A has several advantages for lab experiments. It has a high purity and yield, making it suitable for in vitro and in vivo experiments. It has also been shown to have low toxicity and is well-tolerated in animal models. However, Compound A has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
For research on Compound A include the development of more efficient synthesis methods, investigation of the mechanism of action, and clinical trials to evaluate its therapeutic potential in humans.
Synthesemethoden
The synthesis of Compound A involves the reaction of 4-chloro-2-methylphenol with N-(tetrahydro-2-furanylmethyl)acetamide in the presence of a base. The reaction produces Compound A as a white solid with a purity of over 95%. The synthesis of Compound A has been optimized to provide a high yield and purity, making it suitable for scientific research.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10-7-11(15)4-5-13(10)19-9-14(17)16-8-12-3-2-6-18-12/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKADRAFENEPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5070597.png)


![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)



![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)